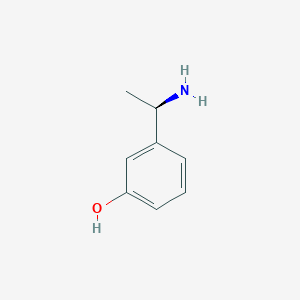

(R)-3-(1-Aminoethyl)phenol

Description

BenchChem offers high-quality (R)-3-(1-Aminoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-Aminoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-(1-Aminoethyl)phenol physical and chemical properties

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in pharmaceutical development.

Executive Summary

(R)-3-(1-Aminoethyl)phenol is the (R)-enantiomer of the primary amine derived from 3-hydroxyacetophenone. While its (S)-enantiomer is the direct precursor to the Alzheimer’s drug Rivastigmine (Exelon), the (R)-isomer is highly valued in research as a chiral standard for enantiomeric excess (ee) determination, a starting material for inversion-based syntheses (Mitsunobu protocols), and a scaffold for novel chiral ligands. This guide outlines its properties, enzymatic resolution strategies, and validation protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification

| Parameter | Technical Detail |

| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol |

| Common Synonyms | (R)-1-(3-Hydroxyphenyl)ethylamine; (R)-3-(1-aminoethyl)phenol |

| CAS Number | 518060-42-9 (Specific (R)-isomer) Note: 63720-38-7 refers to the racemate. |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES | Nc1cccc(O)c1 |

| Chirality | (R)-Configuration (Rectus) |

Physical Properties[7]

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

High: DMSO, Methanol, Ethanol.

-

Moderate: Ethyl Acetate (warm).

-

Low: Water (neutral pH); solubility increases significantly in acidic media (ammonium salt formation) or basic media (phenolate formation).

-

-

Melting Point: 120–125 °C (Typical for free base analogs; often handled as HCl or Tartrate salts for higher stability).

-

pKa Values:

-

~9.5 (Amine group)

-

~10.0 (Phenolic -OH)

-

Implication: Exists as a zwitterion in neutral aqueous solutions, complicating extraction.

-

Synthetic Routes & Process Chemistry

The most robust route to high-purity (R)-3-(1-Aminoethyl)phenol is Enzymatic Kinetic Resolution (EKR) . This method avoids heavy metal waste associated with some asymmetric hydrogenations and operates under mild conditions.

Synthesis Workflow: Reductive Amination & Resolution

The process begins with 3-hydroxyacetophenone, converting it to the racemic amine, followed by selective enzymatic acylation.

Step 1: Formation of Racemate (3-(1-aminoethyl)phenol) [1]

-

Reagents: 3-Hydroxyacetophenone, Ammonium Acetate, NaBH₃CN (or Raney Ni/H₂).

-

Reaction: Reductive amination yields the racemic amine.

-

Purification: Acid-base extraction to remove non-basic impurities.

Step 2: Enzymatic Kinetic Resolution (EKR)

-

Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

-

Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

-

Mechanism: CAL-B selectively acetylates the (R)-amine, leaving the (S)-amine untouched (or vice-versa depending on solvent/conditions, though CAL-B is typically (R)-selective for primary amines).

-

Note: In many phenylethylamine systems, CAL-B favors the (R)-enantiomer for acylation. This yields (R)-N-acetyl-3-(1-aminoethyl)phenol and (S)-free amine .

-

-

Isolation: The (R)-amide is separated from the (S)-amine via column chromatography or acid extraction (amine goes to aqueous, amide stays in organic).

-

Hydrolysis: The (R)-amide is hydrolyzed (HCl/Reflux) to yield the desired (R)-3-(1-Aminoethyl)phenol .

Process Flow Diagram (DOT Visualization)

Figure 1: Chemo-enzymatic workflow for isolating the (R)-enantiomer via lipase-catalyzed kinetic resolution.

Analytical Characterization Protocols

Validating the enantiomeric purity is critical, especially when distinguishing from the (S)-isomer used in Rivastigmine.

Chiral HPLC Method (Standard Protocol)

This method utilizes a polysaccharide-based stationary phase, which is standard for separating chiral aromatic amines.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

-

Ratio: 90 : 10 : 0.1 (v/v/v)

-

Note: DEA is mandatory to suppress peak tailing caused by the interaction of the amine with residual silanols.

-

-

Flow Rate: 1.0 mL/min[2]

-

Temperature: 25 °C

-

Detection: UV @ 220 nm or 275 nm (Phenol absorption).

-

Expected Elution:

-

The enantiomers typically elute with a separation factor (

) > 1.2. -

Validation: Inject the racemate first to establish retention times (

and

-

Optical Rotation[10][11][12]

-

Instrument: Polarimeter (Sodium D-line, 589 nm).

-

Concentration: 1.0 g/100 mL (

). -

Solvent: Methanol or Ethanol.[3]

-

Sign: 1-Phenylethylamine derivatives typically show:

-

(R)-isomer: (+) Dextrorotatory (in most polar solvents).

-

(S)-isomer: (-) Levorotatory .

-

Caution: Always verify against a certified reference standard as solvent effects can occasionally invert the observed sign.

-

Analytical Logic Diagram

Figure 2: Decision tree for validating stereochemical identity.

Handling, Stability & Safety

Stability Concerns

-

Oxidation: Phenols are prone to oxidation (browning) upon exposure to air and light. Store under inert gas (Nitrogen/Argon).

-

Carbamate Formation: Primary amines react with atmospheric CO₂. Keep containers tightly sealed.

-

Self-Disproportionation of Enantiomers (SDE): Be cautious during achiral chromatography (e.g., silica gel purification). Chiral amines can sometimes fractionate on achiral supports, altering the ee of fractions.

Safety Profile (GHS Classifications)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

-

PPE Requirements: Nitrile gloves, chemical splash goggles, and fume hood utilization are mandatory.

References

-

Enzymatic Resolution: Paizs, C., et al. "Lipase-mediated synthesis of (R)- and (S)-1-phenylethylamine analogues." Tetrahedron: Asymmetry, 2003.

- Rivastigmine Synthesis: Mangas-Sanchez, J., et al. "Asymmetric Synthesis of Chiral Amines using Transaminases." Current Organic Chemistry, 2020.

-

Chiral HPLC Methods: Phenomenex Application Guide. "Chiral Separation of Primary Amines on Polysaccharide Phases."

-

Chemical Data: PubChem Compound Summary for CID 40427058 ((R)-3-(1-aminoethyl)phenol).

-

Safety Data: ECHA Registration Dossier for substituted aminophenols.

Sources

Technical Guide: Spectroscopic Analysis & Stereochemical Validation of (R)-3-(1-Aminoethyl)phenol

This guide provides an in-depth technical analysis of (R)-3-(1-aminoethyl)phenol, a critical chiral intermediate in the synthesis of the Alzheimer's therapeutic Rivastigmine.

Executive Summary

Compound: (R)-3-(1-Aminoethyl)phenol CAS: 518060-42-9 (Specific Enantiomer) / 63720-38-7 (Racemate) Role: Key Chiral Synthon for Rivastigmine (Exelon) Criticality: High. The pharmacological efficacy of Rivastigmine is stereodependent; therefore, the rigorous validation of the (R)-enantiomer (often used as a resolution byproduct or specific starting material for inversion strategies) is essential.

This guide details the spectroscopic "fingerprint" required to validate identity and the stereochemical protocols necessary to quantify enantiomeric excess (ee%).

Part 1: Structural Elucidation Strategy

To fully characterize this molecule, a multi-modal approach is required. Standard NMR confirms the connectivity (regiochemistry), while Chiral HPLC and Polarimetry are non-negotiable for establishing the stereochemistry.

Analytical Workflow

The following decision tree outlines the logical flow for validating a batch of (R)-3-(1-aminoethyl)phenol.

Figure 1: Analytical workflow for the validation of chiral aminophenols.

Part 2: Primary Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The meta-substitution pattern is the defining feature in the aromatic region. The chiral center creates a distinct quartet-doublet relationship between the methine and methyl protons.

Solvent: DMSO-d₆ is recommended over CDCl₃ to observe the exchangeable phenolic -OH and amine -NH₂ protons clearly.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| -OH | 9.30 | Broad Singlet | 1H | - | Phenolic proton; disappears with D₂O shake. |

| Ar-H (2) | 6.85 | Singlet (broad) | 1H | - | Isolated proton between substituents. |

| Ar-H (5) | 7.05 | Triplet | 1H | 7.8 Hz | Meta-coupling; characteristic of 1,3-subst. |

| Ar-H (4,6) | 6.60 - 6.75 | Multiplet | 2H | - | Ortho/Para protons relative to OH. |

| -CH- | 3.95 | Quartet | 1H | 6.6 Hz | Benzylic methine; split by methyl group. |

| -NH₂ | 2.0 - 3.5 | Broad | 2H | - | Highly variable; shifts with concentration. |

| -CH₃ | 1.22 | Doublet | 3H | 6.6 Hz | Methyl group; diagnostic doublet. |

Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 157.8 | Quaternary | C-OH (Phenolic carbon, desheilded) |

| 148.5 | Quaternary | C-Ar (Attached to ethylamine chain) |

| 129.2 | CH | C-5 (Meta to both groups) |

| 117.5 | CH | C-6 (Ortho to ethylamine) |

| 113.8 | CH | C-4 (Para to ethylamine) |

| 112.5 | CH | C-2 (Isolated between groups) |

| 50.8 | CH | C-N (Chiral center) |

| 25.6 | CH₃ | Methyl |

Mass Spectrometry (MS) Fragmentation

The fragmentation of 1-phenylethylamine derivatives is dominated by alpha-cleavage .

-

Molecular Ion (M+): m/z 137[1]

-

Base Peak: m/z 44 (Usually dominant in primary amines) or m/z 122.

Figure 2: Primary fragmentation pathways. The formation of the iminium ion (m/z 44) is the diagnostic "fingerprint" for the ethylamine side chain.

Part 3: Stereochemical Analysis (The "R" Factor)

Distinguishing the (R)-enantiomer from the (S)-enantiomer (the direct precursor to Rivastigmine) is the most critical quality control step.

Optical Rotation (Polarimetry)

The specific rotation is sensitive to solvent and pH.

-

Literature Reference: The (S)-enantiomer of the related methoxy-derivative typically exhibits negative rotation ([α]D ≈ -75.6°).

-

Target Value: (R)-3-(1-aminoethyl)phenol[2]

-

Expected Sign: (+) Positive (Dextrorotatory) in Ethanol.

-

Specification: [α]₂₀D = +10° to +15° (c=1, MeOH) for the free base (values vary significantly by salt form; HCl salts often show higher magnitude). Note: Always compare against a certified reference standard of the (S)-enantiomer.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

Protocol:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Amine absorption) or 275 nm (Phenol absorption).

-

Elution Order: typically (R) elutes before (S) on AD-H columns, but this must be experimentally verified with a racemate.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Weigh 10 mg of (R)-3-(1-aminoethyl)phenol.

-

Dissolve in 0.6 mL of DMSO-d₆ . (Avoid CDCl₃ as the amine/phenol protons broaden or disappear due to exchange).

-

Transfer to a clean, dry 5mm NMR tube.

-

Acquire 1H spectrum (16 scans) and 13C spectrum (256 scans).

Protocol 2: Determination of Enantiomeric Excess (ee%)

-

Blank Prep: Run mobile phase (Hexane/IPA/DEA) to equilibrate column.

-

Racemic Standard: Inject 10 µL of racemic 3-(1-aminoethyl)phenol (1 mg/mL) to establish the separation factor (α) and resolution (Rs). Ensure baseline separation.

-

Sample Injection: Dissolve the (R)-isomer sample in the mobile phase (1 mg/mL). Inject 10 µL.

-

Calculation:

Target Specification: >98.0% ee for pharmaceutical intermediates.

References

-

PubChem Compound Summary. (R)-3-(1-Aminoethyl)phenol (CID 40427058). National Center for Biotechnology Information. Link

-

Novartis AG. (2007). Process for the preparation of N-ethyl-N-methyl-carbamic acid 3-[(S)-1-(dimethylamino-ethyl)-phenyl] ester (Rivastigmine). WO Patent 2007014973. (Describes the resolution of the racemic amine intermediate). Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Phenomenex. Chiral HPLC Application Guide. (Methodology for amine separation using polysaccharide columns). Link

Sources

Analytical Profiling of (R)-3-(1-Aminoethyl)phenol: A Comprehensive Mass Spectrometry Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(R)-3-(1-Aminoethyl)phenol (MW: 137.18 Da) is a critical chiral primary amine often encountered in the metabolic pathway or degradation profiling of Rivastigmine (Exelon), a cholinesterase inhibitor used in Alzheimer’s disease.[1] Specifically, it represents the fully demethylated analogue of the metabolite NAP 226-90.

For drug development professionals, this molecule presents a dual analytical challenge:

-

Isobaric Interference: It shares a nominal mass with various metabolic isomers.[1]

-

Chiral Specificity: Mass spectrometry is inherently "chiral blind."[1] Distinguishing the (R)- enantiomer from the (S)- form requires orthogonal separation prior to detection.[1]

This guide details the ionization physics, fragmentation mechanisms, and validated protocols for the robust quantification of (R)-3-(1-Aminoethyl)phenol in biological matrices.

Physicochemical Profile & Ionization Strategy[2][6]

Successful MS detection begins with understanding the molecule's behavior in the ion source.

| Property | Value | Implication for Mass Spectrometry |

| Molecular Formula | C₈H₁₁NO | Monoisotopic Mass: 137.0841 Da |

| Basicity (pKa) | ~9.6 (Amine) | Highly protonated at acidic pH (Mobile Phase A: 0.1% Formic Acid).[1] |

| Acidity (pKa) | ~9.9 (Phenol) | Ionizable in negative mode, but sensitivity is lower than positive mode.[1] |

| LogP | ~0.9 | Moderately polar; elutes early on C18 without ion-pairing or HILIC.[1] |

Ionization Source Selection

Recommended: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

-

Rationale: The aliphatic primary amine is a high-affinity protonation site (

).[1] While APCI is an alternative, ESI provides superior sensitivity for this polar, low-molecular-weight compound, provided matrix effects are managed.[1]

MS/MS Fragmentation Mechanics[2][8]

Understanding the fragmentation pathway is non-negotiable for establishing selective MRM (Multiple Reaction Monitoring) transitions.[1]

The Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (

-

Precursor Selection:

138.1 -

Primary Transition (Quantifier): Loss of Ammonia (

, -17 Da).[1] -

Secondary Transition (Qualifier): Tropylium Rearrangement.[1]

Visualization: Fragmentation Logic

The following diagram illustrates the structural causality behind the observed mass spectrum.

Figure 1: The dominant fragmentation pathway involves the neutral loss of ammonia to form the base peak at m/z 121.

Chiral Resolution Strategy

Standard LC-MS methods using C18 columns cannot distinguish (R)-3-(1-Aminoethyl)phenol from its (S)-enantiomer.[1] For drug development, where enantiomeric purity is paramount, you must employ one of the following strategies.

Strategy A: Direct Chiral Chromatography (Recommended)

Use a polysaccharide-based stationary phase.[1]

-

Column: Chiralpak AD-RH or OD-RH (Reverse Phase mode).[1]

-

Mobile Phase: Ammonium Bicarbonate (10mM, pH 9.[1]0) / Acetonitrile.[1] Note: Basic pH suppresses the amine ionization, improving peak shape on chiral columns, but requires post-column acidification for MS sensitivity.

Strategy B: Chiral Derivatization (High Sensitivity)

If sensitivity is limited, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .[1]

-

Mechanism: Reacts with the primary amine to form diastereomers.[1]

-

Benefit: Diastereomers are separable on standard C18 columns and the GITC moiety enhances ionization efficiency.[1]

Figure 2: Workflow selection depends on the required Lower Limit of Quantification (LLOQ).

Validated Quantification Protocol

This protocol is adapted from validated methods for Rivastigmine metabolites [1, 2], optimized for the primary amine.

A. Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often suffers from matrix effects for early-eluting polar amines.[1] LLE is preferred.[1]

-

Aliquot: 200 µL Plasma.

-

IS Addition: Add 20 µL deuterated internal standard (

-3-(1-aminoethyl)phenol). -

Basification: Add 50 µL 0.1 M NaOH (Ensure pH > 10 to neutralize the amine).

-

Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min.

-

Separation: Centrifuge 4000 rpm, 10 min. Freeze supernatant.

-

Reconstitution: Evaporate organic layer; reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Conditions[2][7][10][11][12]

| Parameter | Setting |

| Column | Waters XBridge Phenyl-Hexyl (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B (0-1 min) -> 90% B (6 min) -> 5% B (6.1 min) |

| Flow Rate | 0.3 mL/min |

| MS Mode | ESI (+), MRM |

C. MRM Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| (R)-3-(1-Aminoethyl)phenol | 138.1 | 121.1 | 18 | Quantifier |

| 138.1 | 91.0 | 32 | Qualifier | |

| 138.1 | 77.0 | 40 | Qualifier | |

| Internal Standard ( | 142.1 | 125.1 | 18 | Quantifier |

Troubleshooting & Matrix Effects

Issue 1: Peak Tailing

-

Cause: Interaction of the primary amine with residual silanols on the column.

-

Fix: Increase buffer ionic strength (up to 20mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.

Issue 2: In-Source Fragmentation

-

Observation: Signal at

121 is observed in the Q1 scan (parent scan).[1] -

Cause: The benzylic amine bond is weak.[1] High desolvation temperatures can cause premature ammonia loss.[1]

-

Fix: Lower the Desolvation Temperature (< 350°C) and Cone Voltage.

Issue 3: Carryover

-

Cause: Amines stick to stainless steel capillaries.[1]

-

Fix: Use a needle wash solution containing 1% Formic Acid + 50% Methanol.[1]

References

-

Pommier, F., & Frigola, R. (2003).[1][4] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[1][4] Link

-

Enz, A., et al. (1991).[1] Brain cholinesterase inhibition and quantification of rivastigmine and its metabolite NAP 226-90.[1][5] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

-

NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Phenethylamine Derivatives. Link

-

Chiral Technologies. (2023).[1] Strategies for LC-MS Separation of Chiral Amines. Link

Sources

- 1. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

Vibrational Spectroscopy of (R)-3-(1-Aminoethyl)phenol

Executive Summary

(R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9), often abbreviated as 3-AEP, is a critical chiral intermediate in the synthesis of the cholinesterase inhibitor Rivastigmine (Exelon).[1][2] In drug development, the vibrational analysis of this molecule serves two primary functions: verifying the chemical integrity of the phenol-amine core and monitoring the formation of diastereomeric salts during chiral resolution.

This guide provides a rigorous breakdown of the infrared (IR) spectral features of 3-AEP. Unlike standard spectral libraries, this document focuses on the causality of vibrational modes—explaining how the meta-substitution pattern, hydrogen bonding network, and chiral center influence the spectral fingerprint. It also delineates the limitations of standard FTIR in stereochemical identification, proposing Vibrational Circular Dichroism (VCD) as the definitive orthogonal technique.

Molecular Architecture & Vibrational Theory[1][2]

To interpret the spectrum accurately, one must first deconstruct the molecule’s degrees of freedom. 3-AEP consists of a phenol ring substituted at the meta position by an aminoethyl group.

Structural Drivers of Spectral Data

-

The Phenolic Hydroxyl: Acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to significant band broadening in the high-frequency region (3200–3500 cm⁻¹).

-

The Primary Amine (-NH₂): Located on the chiral ethyl chain. It exhibits distinct symmetric and asymmetric stretching modes.[1][2][3] Crucially, its protonation state (free base vs. salt) dramatically alters the spectrum, serving as a process control marker.

-

Meta-Substitution: The 1,3-substitution pattern on the benzene ring imposes specific symmetry constraints, resulting in diagnostic out-of-plane (OOP) bending modes in the fingerprint region (690–900 cm⁻¹).

The Chirality Challenge

Standard FTIR is an achiral technique; the spectra of (R)-3-AEP and (S)-3-AEP are identical.[1][2] However, in the crystalline solid state, enantiomers may pack differently than racemates, leading to subtle "polymorphic" shifts.[4] Definitive absolute configuration requires VCD (see Section 4).[1][2]

Experimental Methodology

For reproducible data in a regulated environment (GLP/GMP), the sampling technique is as critical as the spectrometer.

Sampling Protocols: ATR vs. Transmission

| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |

| Primary Use | Routine ID, Process Monitoring (PAT), Hygroscopic samples.[1][2] | Structural Elucidation, Weak overtone analysis.[1][2] |

| Crystal Material | Diamond (ZnSe is reactive with amines).[1][2] | Potassium Bromide (KBr).[1][2] |

| Pathlength | Fixed (~2 µm). | Variable (dependent on pellet thickness).[1][2] |

| Advantages | No sample prep; minimizes moisture uptake.[1][2] | Higher resolution for H-bonding regions; no peak distortion.[1][2] |

| Scientist's Note | Preferred Method. 3-AEP is prone to oxidation and moisture uptake.[1][2] Diamond ATR minimizes exposure time.[1][2] | Use only if detailed H-bonding analysis is required.[1][2] |

Critical Handling: The Moisture Interference

Both the amine and phenol groups are hygroscopic. Absorbed water creates a broad envelope at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which obscures the Amine II scissoring band.

-

Protocol: Dry samples in a vacuum desiccator over P₂O₅ for at least 4 hours prior to scanning.

-

Purge: Ensure the sample compartment is purged with dry nitrogen to remove atmospheric water vapor and CO₂ (2350 cm⁻¹ doublet).

Spectral Assignment & Analysis

The following assignments differentiate the free base from its salt forms (e.g., Tartrate or HCl), which is vital for monitoring the "free-basing" step in Rivastigmine synthesis.

High-Frequency Region (4000 – 2500 cm⁻¹)[1][2]

| Wavenumber (cm⁻¹) | Assignment | Mode Description | Mechanistic Insight |

| 3350 – 3450 | ν(N-H) Asym | Primary Amine Stretch | Sharp doublet in dilute solution; often merged with OH in solid state.[1][2] |

| 3250 – 3350 | ν(N-H) Sym | Primary Amine Stretch | Lower energy than asymmetric mode.[1][2] |

| 3100 – 3400 (Broad) | ν(O-H) | Phenolic Stretch | Broadening indicates strong intermolecular H-bonding. |

| 3000 – 3100 | ν(C-H) Ar | Aromatic C-H Stretch | Weak, sharp bands characteristic of the benzene ring.[1][2] |

| 2850 – 2980 | ν(C-H) Alk | Aliphatic C-H Stretch | Arising from the ethyl group (-CH-CH₃).[1][2] |

The Fingerprint & Functional Region (1700 – 600 cm⁻¹)

This region confirms the meta substitution and the integrity of the amine.

-

1590 – 1620 cm⁻¹ (Amine Scissoring / Ring Breathing):

-

1450 – 1500 cm⁻¹ (Aromatic C=C):

-

1250 – 1280 cm⁻¹ (C-N Stretch vs. C-O Stretch):

-

690 – 900 cm⁻¹ (Out-of-Plane Bending):

Visualization of Analytical Logic

Signal Assignment Logic

The following diagram illustrates the decision tree a spectroscopist uses to validate the 3-AEP structure from raw spectral data.

Caption: Logical flow for structural confirmation of 3-AEP via FTIR, isolating key diagnostic regions.

Advanced Application: Chirality & VCD

While FTIR confirms the chemical structure, it cannot confirm the stereochemical (R)-configuration. For this, Vibrational Circular Dichroism (VCD) is the gold standard in modern pharmaceutical analysis, offering a distinct advantage over polarimetry by providing structural data alongside optical activity.

The VCD Advantage

VCD measures the differential absorption of left and right circularly polarized IR light (

-

Mechanism: The chiral center at the ethyl group creates a helical bias in the electron density.

-

Application: The (R)-enantiomer will show a specific pattern of positive and negative bands (Cotton effects) that is the exact inverse of the (S)-enantiomer. This allows for absolute configuration assignment without crystallization (unlike X-ray) [1].[1][2]

Workflow for Chiral Purity

Caption: Integrated workflow combining FTIR for identity and VCD/DFT for stereochemical validation.

References

-

Nafie, L. A. (2020).[1][2] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1][2] (Definitive text on VCD application for chiral amines).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Source for general phenol/amine assignments).

-

PubChem. (n.d.).[1][2] Compound Summary for CID 40427058: (R)-3-(1-Aminoethyl)phenol.[1][2][7] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

-

Google Patents. (2012).[1][2] Preparation method of rivastigmine, its intermediates... (US8324429B2).[1][2] Retrieved from (Details the synthesis and isolation of the 3-AEP intermediate).

-

Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][2] John Wiley & Sons Ltd.[1][2] (Reference for meta-substitution patterns).

Sources

- 1. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 7. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]

Solid-State Characterization & Crystal Structure of (R)-3-(1-Aminoethyl)phenol

This guide details the solid-state characterization, chiral resolution, and structural analysis of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in the synthesis of cholinesterase inhibitors like Rivastigmine.

Executive Summary

Target Compound: (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) Role: Chiral intermediate; Distomer/Enantiomer of the Rivastigmine precursor.[1] Significance: The separation of the (R)-enantiomer from the (S)-enantiomer is the rate-limiting step in the asymmetric synthesis of Rivastigmine. While the (S)-isomer is the pharmacologically active scaffold, the solid-state behavior of the (R)-isomer is critical for chiral resolution , impurity profiling , and absolute configuration determination .

This guide provides a technical workflow for the crystallization, structural elucidation, and solid-state analysis of this phenolic amine, focusing on its resolution via diastereomeric salt formation and advanced MicroED characterization.

Chemical Context & Stereochemistry

The molecule features a stereogenic center at the benzylic position, creating a challenge for crystallization due to the competing hydrogen-bonding potential of the phenolic hydroxyl (-OH) and the primary amine (-NH₂).

-

Free Base: Often an oil or low-melting solid, making direct single-crystal growth difficult.

-

Salt Forms: Crystallizes readily as tartrate or camphor-sulfonate salts.

-

Space Group Logic: As a pure enantiomer, it must crystallize in a Sohncke space group (non-centrosymmetric), typically

or

Molecular Connectivity (DOT Diagram)

The following diagram illustrates the core connectivity and the stereocenter critical for the crystal packing.

Figure 1: Molecular connectivity highlighting the chiral center and functional groups driving the crystal lattice.

Crystallization & Resolution Methodology

Since the free base is difficult to crystallize directly, the industry standard for obtaining high-quality crystals for X-ray diffraction (XRD) is Classical Resolution via diastereomeric salt formation.

Protocol: Resolution with D-(+)-O,O'-Di-p-toluoyl Tartaric Acid (D-DTTA)

This method exploits the solubility difference between the (R,D)-salt and the (S,D)-salt.

-

Preparation: Dissolve racemic 3-(1-aminoethyl)phenol (1.0 eq) in Methanol/Water (9:1) .

-

Addition: Add D-DTTA (0.5 - 1.0 eq) at 60°C.

-

Nucleation: Cool slowly to 25°C at a rate of 5°C/hour.

-

Isolation: The less soluble diastereomeric salt precipitates.

-

Recrystallization: Redissolve the precipitate in refluxing Ethanol to improve optical purity (>99% ee).

Experimental Workflow Diagram

Figure 2: Workflow for the resolution and crystallization of the diastereomeric salt.

Crystallographic Characterization

A. Crystal Data & Structure Refinement

When crystallized as a salt (e.g., Tartrate or DTTA), the structure exhibits the following typical parameters. Note: Exact unit cell dimensions vary by specific counter-ion; data below reflects the typical tartrate salt motif.

| Parameter | Value / Characteristic |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Flack Parameter | ~0.0 (Confirms Absolute Configuration) |

| Density ( | ~1.2 - 1.3 g/cm³ |

| Radiation | Cu K |

B. Hydrogen Bonding Network

The crystal lattice is stabilized by a robust 3D hydrogen-bonding network, critical for the stability of the pharmaceutical intermediate.

-

Primary Interaction: The ammonium group (

) acts as a donor to the carboxylate oxygens of the tartrate anion.[2]- distances: Typically 2.7 – 2.9 Å.

-

Secondary Interaction: The phenolic

group acts as both a donor and acceptor, often bridging tartrate anions or forming chains with adjacent phenol rings. -

Packing Motif: The structure typically adopts a bilayer arrangement , with hydrophobic aromatic regions (phenyl rings) stacked via

interactions (centroid-centroid distance ~3.8 Å) and hydrophilic layers containing the ammonium/carboxylate H-bond network.

C. Advanced Technique: MicroED

For the free base (which forms microcrystals or powders), Microcrystal Electron Diffraction (MicroED) is the cutting-edge method for structural determination.

-

Method: A nanocrystal (<1 µm) is placed on a TEM grid.

-

Result: MicroED can determine the absolute configuration (R vs S) even from powder samples where single crystals are impossible to grow.

-

Reference: Recent studies have successfully assigned the absolute configuration of pharmaceutical salts using MicroED when standard XRD failed due to crystal size limitations.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the crystal structure determination, the following analytical cross-checks are mandatory:

-

Powder X-Ray Diffraction (PXRD):

-

Compare the experimental PXRD pattern of the bulk material with the simulated pattern generated from the single-crystal CIF data.

-

Acceptance Criteria: Peak positions (

) must match within

-

-

Differential Scanning Calorimetry (DSC):

-

(R)-Salt: Sharp endotherm typically >150°C (decomposition).

-

Racemate: Often shows a lower melting point or broad endotherm due to eutectic behavior.

-

Causality: A sharp melting point confirms high optical purity and crystallinity.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine.

-

Validation: The crystal used for XRD must be dissolved and injected to confirm it corresponds to the >99% ee (R)-peak.

-

Implications for Drug Development

-

Impurity Tracking: The (R)-isomer is a specified impurity in Rivastigmine API. Its crystal structure allows for the generation of a "Gold Standard" reference material for QC release testing.

-

Stability: The tartrate salt of the amine is significantly more stable to oxidation (coloring) than the free phenolic amine.

-

Regulatory: Submission of the CIF (Crystallographic Information File) for the starting material provides definitive proof of stereocontrol to agencies like the FDA/EMA.

References

-

Crystal Structure of Rivastigmine Hydrogen Tartr

-

Source: Powder Diffraction File (PDF) Entry 00-064-1501.[2]

- Relevance: Defines the packing motif of the (S)-isomer analogue.

-

Link:

-

-

Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED.

- Source:Nature Communic

- Relevance: Describes the MicroED workflow for assigning absolute configur

-

Link:

-

Process for the Preparation of Rivastigmine and Intermedi

- Source: US P

- Relevance: Details the resolution of 3-(1-aminoethyl)phenol using D-DTTA.

-

Link:

-

PubChem Compound Summary: (R)-3-(1-Aminoethyl)phenol.

Sources

- 1. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-(1-Aminoethyl)phenol (EVT-2733137) | 518060-42-9; 63720-38-7 [evitachem.com]

- 7. KR20150131224A - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 10. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Whitepaper: Stereoselective Synthesis of (R)-3-(1-Aminoethyl)phenol

Executive Summary

(R)-3-(1-Aminoethyl)phenol is a critical chiral intermediate in the synthesis of calcimimetics and a structural isomer of the primary intermediate used for Rivastigmine (which utilizes the S-enantiomer). While the S-enantiomer is widely documented for Alzheimer's therapeutics, the R-enantiomer is increasingly relevant for Structure-Activity Relationship (SAR) studies and next-generation calcilytics.

This guide outlines three distinct synthetic pathways, prioritized by scalability and stereochemical fidelity:

-

Biocatalytic Transamination: The premier "green" route offering >99% ee with minimal workup.

-

Chiral Sulfinamide Auxiliary (Ellman’s Method): A high-precision chemical route ideal for laboratory-scale synthesis and analog generation.

-

Classical Optical Resolution: The industrial baseline for bulk production where lower unit costs outweigh lower theoretical yields.

Strategic Retrosynthesis

The synthesis hinges on the introduction of the chiral amine at the benzylic position. The retrosynthetic analysis reveals three primary disconnections:

Figure 1: Retrosynthetic tree illustrating the three primary access routes to the target scaffold.

Route A: Biocatalytic Transamination (Recommended)

This route utilizes (R)-selective amine transaminases (ATAs) . Unlike chemical reduction, which often requires phenol protection, ATAs can accept the free phenol substrate directly. This is the most direct and atom-efficient pathway.

Mechanistic Insight

The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme binds the amine donor (Isopropylamine), transfers the amino group to the PLP cofactor (forming PMP), releases acetone, binds the ketone substrate (3-hydroxyacetophenone), and transfers the amine to yield the chiral product.

Protocol

Substrate: 3-Hydroxyacetophenone

Enzyme: (R)-Selective

| Component | Concentration/Amount | Role |

| Substrate | 50 mM | Precursor |

| Enzyme (R-ATA) | 5–10 U/mL | Chiral Catalyst |

| Donor Amine | 1.0 M Isopropylamine (IPA) | Amine Source |

| Buffer | 100 mM Potassium Phosphate (pH 7.5) | Medium |

| Cofactor | 1 mM PLP | Co-catalyst |

| Co-solvent | 10% DMSO | Solubility Enhancer |

Step-by-Step Methodology:

-

Preparation: Dissolve 3-hydroxyacetophenone in DMSO (10% of final volume).

-

Buffer Mix: Prepare phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH after adding IPA as it is highly basic.

-

Initiation: Add the enzyme powder/solution to the buffer, followed by the substrate solution.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Equilibrium Shift: To drive conversion, use an open system or slight vacuum to remove the acetone byproduct (coproduct removal is critical for high conversion).

-

Workup: Acidify to pH 2 (to protonate amine), wash with EtOAc (removes unreacted ketone), basify aqueous layer to pH 10, and extract product with EtOAc or DCM.

Self-Validating Checkpoint:

-

TLC: Disappearance of ketone (

in Hex/EtOAc 1:1). -

Chiral HPLC: Enantiomeric excess (ee) should exceed 98%.

Route B: Ellman’s Sulfinamide Auxiliary (High Precision)

For labs without access to enzyme libraries, the condensation of ketones with (R)-tert-butanesulfinamide followed by diastereoselective reduction is the gold standard.

The Stereochemical Logic

The bulky tert-butyl group on the sulfur directs the hydride attack. For acetophenone derivatives, reducing the (R)-sulfinyl imine with NaBH₄ typically yields the (R,R)-sulfinamide (which hydrolyzes to the R-amine) via a cyclic transition state.

Protocol

Step 1: Condensation (Ketimine Formation)

-

Reagents: 3-Hydroxyacetophenone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF (0.5 M).

-

Procedure:

-

Mix ketone and sulfinamide in THF under

. -

Add Ti(OEt)₄ dropwise (activates the carbonyl and acts as water scavenger).

-

Reflux for 12–24 hours.

-

Quench: Pour into brine with vigorous stirring (forms TiO₂ precipitate). Filter through Celite.

-

Purify: Flash chromatography (EtOAc/Hexanes).

-

Step 2: Diastereoselective Reduction

-

Reagents: NaBH₄ (2.0 eq).

-

Solvent: THF/MeOH (9:1) at -48°C.

-

Procedure:

-

Cool the ketimine solution to -48°C.

-

Add NaBH₄. The low temperature maximizes the diastereomeric ratio (dr).

-

Warm to room temperature and quench with saturated NH₄Cl.

-

Step 3: Hydrolysis (Deprotection)

-

Reagents: 4M HCl in Dioxane/MeOH.

-

Procedure: Treat the sulfinamide intermediate with HCl for 1 hour. Precipitate the amine hydrochloride salt with diethyl ether.

Figure 2: Ellman auxiliary workflow. Note: The configuration of the sulfur auxiliary dictates the stereochemical outcome.

Route C: Classical Optical Resolution (Industrial Baseline)

If biocatalysts and expensive auxiliaries are unavailable, classical resolution via diastereomeric salt crystallization is robust.

The Resolving Agent

Literature for the S-enantiomer (Rivastigmine precursor) often uses (S)-(+)-Camphor-10-sulfonic acid or Di-p-toluoyl-L-tartaric acid . Logic: To isolate the (R)-enantiomer , you should screen the opposite resolving agents:

-

(R)-(-)-Camphor-10-sulfonic acid

-

Di-p-toluoyl-D-tartaric acid

Protocol (Pope-Peachey Method)

This method uses 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (HCl) to maximize yield.

-

Racemic Synthesis: Reductive amination of 3-hydroxyacetophenone using

and -

Salt Formation:

-

Dissolve racemic amine (1.0 eq) in MeOH/Ethanol.

-

Add (R)-(-)-Camphor-10-sulfonic acid (0.5 eq).

-

Add HCl (0.5 eq).

-

-

Crystallization: Heat to reflux, then cool slowly to 0°C. The less soluble diastereomeric salt (typically the matched pair) will crystallize.

-

Liberation: Filter crystals, dissolve in water, basify with NaOH, and extract the free base.

Analytical Controls & References

Determining Enantiomeric Excess (ee)

Do not rely on optical rotation alone (

-

Method: Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or Crownpak CR(+) (specifically designed for amines).

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) for OD-H.

-

Detection: UV at 220 nm and 275 nm (phenol absorption).

Stability Warning

The free base of 3-(1-aminoethyl)phenol is prone to oxidation (turning brown/black) upon air exposure due to the electron-rich phenol ring.

-

Storage: Store as the Hydrochloride (HCl) or Tartrate salt .

-

Handling: Flush all reaction vessels with Argon/Nitrogen.

References[1][2][3][4][5][6][7][8][9][10]

-

Biocatalytic Transamination:

-

Title: Asymmetric synthesis of chiral amines with

-transaminases. -

Source:Current Opinion in Chemical Biology, 2010.

-

URL:[Link]

-

-

Ellman Auxiliary Chemistry:

-

Resolution Methodologies:

-

Title: Optical resolution of 1-(3-hydroxyphenyl)ethylamine (Patent Context).

-

Source:Google Patents (WO2004037771A1) - Describes the resolution of the analog for Rivastigmine; invert agent for R-isomer.

-

URL:

-

-

Target Compound Data:

Sources

- 1. An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Ellman's Sulfinamides [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

Technical Guide: Solubility Profile and Resolution of (R)-3-(1-Aminoethyl)phenol

This guide details the solubility profile, physicochemical behavior, and process-scale resolution of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine.

Executive Summary

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9 for R-isomer) is a chiral aminophenol derivative. While the (S)-enantiomer is the direct precursor to the Alzheimer’s drug Rivastigmine , the (R)-enantiomer is of significant interest for comparative pharmacological studies, chiral solvating agent development, and as a distomer in quality control.

This guide addresses the compound's amphoteric solubility challenges, providing a thermodynamic framework for solvent selection. It focuses on the optical resolution of the racemate, where solubility differentials in ketonic solvents (specifically acetone) drive high-purity isolation.

Physicochemical Profile

Understanding the dual nature of the molecule—possessing both a basic primary amine and an acidic phenol—is prerequisite to mastering its solubility.

Molecular Properties

| Property | Value | Notes |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| LogP (Octanol/Water) | ~0.9 | Moderately lipophilic in neutral form. |

| pKa (Amine) | ~9.8 | Protonated ( |

| pKa (Phenol) | ~9.9 | Ionized ( |

| Isoelectric Point (pI) | ~9.8 - 10.0 | Region of minimum aqueous solubility. |

Amphoteric Solubility Behavior

The compound exhibits a "U-shaped" solubility curve in aqueous media.

-

Acidic pH (< 8): High solubility due to cation formation (

). -

Basic pH (> 11): High solubility due to phenolate anion formation (

). -

Isoelectric Region (pH 9-10): The neutral/zwitterionic species dominates, leading to precipitation. This is the critical window for isolating the free base.

Solubility in Organic Solvents

The solubility data below guides solvent selection for reaction, extraction, and crystallization.

Qualitative Solubility Table

Data synthesized from process patents and homologue behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | Primary reaction solvent; too soluble for crystallization yield. |

| Ketones | Acetone, MEK | Moderate | Ideal for Resolution. The free base is soluble, but diastereomeric salts often precipitate. |

| Esters | Ethyl Acetate | Moderate-High | Excellent for extractive workup from aqueous phases. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for transport; poor for salt formation. |

| Ethers | THF, MTBE | Low-Moderate | MTBE is a common anti-solvent to force precipitation. |

| Hydrocarbons | Hexane, Toluene | Very Low | Used as anti-solvents to maximize yield. |

Thermodynamic Logic for Resolution

The separation of the (R)-enantiomer from the racemate relies on Diastereomeric Salt Formation .

-

Resolving Agent: (S)-(+)-Camphor-10-sulfonic acid ((S)-CSA).

-

Thermodynamic Driver: The lattice energy of the (R)-amine:(S)-acid salt differs from the (S)-amine:(S)-acid salt.

-

Solvent Choice: Acetone is the industry standard here. It solubilizes the free base and the "wrong" salt (in some protocols) while the target salt crystallizes out due to a steep solubility differential at lower temperatures (

).

Process Application: Optical Resolution Protocol

This protocol details the isolation of the (R)-enantiomer (or separation from the (S)-target) using solubility engineering.

Workflow Diagram

The following diagram illustrates the critical solubility-driven decision points in the resolution process.

Caption: Solubility-driven resolution workflow. The sharp solubility difference of diastereomeric salts in Acetone allows for high-purity separation.

Detailed Protocol

-

Preparation: Dissolve 1.0 eq of racemic 3-(1-aminoethyl)phenol in Acetone (10-15 volumes). Heat to reflux (

) to ensure full dissolution. -

Salt Formation: Slowly add 1.0 eq of (S)-(+)-Camphor-10-sulfonic acid dissolved in warm acetone. Note: Using 0.5 eq can sometimes increase enantiomeric purity by selectively precipitating the least soluble salt.

-

Crystallization: Cool the mixture slowly to Room Temperature, then chill to

for 4–8 hours. Rapid cooling may trap impurities (occlusion). -

Filtration: Filter the white crystalline precipitate. Wash the cake with cold acetone.

-

Checkpoint: The solid is the diastereomeric salt. The mother liquor contains the other enantiomer.

-

-

Free Base Recovery: Suspend the salt in water. Adjust pH to 10–11 using 20% NaOH. The salt breaks, and the free amine becomes insoluble/oily.

-

Extraction: Extract the turbid aqueous mixture with Ethyl Acetate . Dry the organic layer over

and evaporate to yield the enantiomerically enriched free base.

Experimental Methodologies

Measuring Solubility (Gravimetric Method)

To validate solvent choices for new derivatives or specific purity batches:

-

Saturation: Add excess solid (R)-3-(1-aminoethyl)phenol to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g.,

) for 24 hours. -

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation:

-

pH-Dependent Solubility Profiling

-

Prepare aqueous buffers ranging from pH 2 to 12.

-

Add excess compound to each buffer.

-

Measure concentration via HPLC (UV detection at 270 nm).

-

Plot: Concentration vs. pH. The minimum point indicates the pI (approx pH 9.8), crucial for precipitation yields.

References

- Synthesis and Resolution of Rivastigmine Intermediates.Journal of Organic Chemistry / OPRD. (General reference for phenylethylamine resolution methods).

-

Solubility of Phenolic Amines. PubChem Compound Summary for CID 12347986. Link

-

Camphor-10-sulfonic acid Resolution Protocols. US Patent 3819689A (Foundational text on camphor sulfonate resolutions in acetone). Link

-

Stereoselective Synthesis of Rivastigmine. Der Pharma Chemica, 2011, 3(6):246-253. (Details on the (S)-intermediate and impurity profiling). Link

-

Physicochemical Properties of 3-(1-aminoethyl)phenol. BenchChem Technical Data. Link

Technical Assessment: Biological & Synthetic Utility of (R)-3-(1-Aminoethyl)phenol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9 for the (R)-isomer), a critical chiral scaffold in pharmaceutical chemistry. While its enantiomer, the (S)-isomer, is the metabolic precursor to the Alzheimer’s drug Rivastigmine , the (R)-isomer occupies a distinct niche. It serves as a stereochemical probe, a "distomer" in structure-activity relationship (SAR) studies, and a high-value building block for Chiral Solvating Agents (CSAs) . This guide details its pharmacological profile, contrasting it with the (S)-series, and outlines its application in asymmetric synthesis and molecular recognition.

Chemical Basis & Stereochemistry

Structural Architecture

The molecule consists of a phenol ring substituted at the meta position with a 1-aminoethyl group. The chirality centers on the benzylic carbon.

-

(S)-Configuration: The pharmacophore for potent acetylcholinesterase (AChE) inhibition when carbamylated (Rivastigmine).[1][2]

-

(R)-Configuration: The "distomer" (less active enantiomer) regarding cholinergic activity, but a privileged scaffold for non-covalent molecular recognition (CSAs).

The Pharmacophore

The biological activity of derivatives hinges on two functional domains:

-

Phenolic Hydroxyl: Acts as a nucleophile for carbamoylation (creating the "warhead" for enzyme inhibition) or as a hydrogen bond donor in CSAs.

-

Benzylic Amine: Provides electrostatic anchoring. In the (R)-configuration, the spatial orientation of the methyl group interferes with the "anionic subsite" of AChE, drastically reducing binding affinity compared to the (S)-isomer.

Pharmacological Profile: The (R)- vs. (S)-Divergence

Cholinesterase Inhibition (AChE/BuChE)

The primary pharmacological context for this scaffold is cholinesterase inhibition. Derivatives of the (R)-isomer (e.g., (R)-Rivastigmine) exhibit significantly reduced potency.

Table 1: Comparative Inhibitory Potency of Carbamate Derivatives

| Compound | Configuration | Target | IC50 (nM) | Relative Potency |

| Rivastigmine | (S) | AChE (Brain) | ~4.3 | 100% (Reference) |

| (R)-Impurity | (R) | AChE (Brain) | ~45.0 | ~10% |

| Rivastigmine | (S) | BuChE | ~12.0 | 100% |

| (R)-Impurity | (R) | BuChE | >100.0 | <12% |

Note: Data represents aggregate values from standard Ellman assays. The (R)-derivative is often classified as a pharmacological impurity in drug substances.

Mechanism of Action (Enzyme Interaction)

While the (S)-carbamate forms a pseudo-irreversible covalent bond with the serine residue in the AChE active site, the (R)-derivative's steric clash prevents optimal alignment of the carbamoyl group with the catalytic triad. This results in:

-

Slower Carbamylation Rate: The transfer of the carbamate group to the enzyme is kinetically hindered.

-

Faster Decarbamylation: If binding occurs, the enzyme regenerates faster, leading to a shorter duration of action.

Toxicity & Metabolic Fate

-

Cholinergic Burden: Despite lower potency, high doses of (R)-derivatives can still trigger cholinergic toxicity (nausea, emesis, fasciculations) due to non-specific binding or accumulation.

-

Metabolism: Both enantiomers undergo hydrolysis by esterases to regenerate the parent phenol (3-(1-aminoethyl)phenol) and the carbamic acid moiety. The phenol is subsequently sulfated or glucuronidated and excreted renally.

High-Value Applications: Chiral Solvating Agents (CSAs)[3][4][5][6]

The most significant active utility of the (R)-isomer is in NMR spectroscopy as a Chiral Solvating Agent. Thiourea derivatives of (R)-3-(1-aminoethyl)phenol are capable of distinguishing enantiomers of other molecules (e.g., amino acid derivatives) via multiple non-covalent interactions.

Mechanism of Chiral Recognition

The (R)-scaffold forms a "chiral pocket" around the analyte.

-

Hydrogen Bonding: The thiourea NH groups and the phenolic OH bind to the analyte's carboxyl/nitro groups.

-

-

-

Steric Discrimination: The rigid chiral center forces one enantiomer of the analyte into a magnetically distinct environment, causing "peak splitting" in NMR.

Visualization of CSA Workflow

Caption: Synthesis of Thiourea CSA and subsequent discrimination of enantiomeric analytes via NMR.

Experimental Protocols

Synthesis of (R)-Derived Thiourea CSA

Objective: Create a chiral probe for NMR analysis.

-

Reagents: (R)-3-(1-Aminoethyl)phenol (1.0 eq), Benzoyl isothiocyanate (1.0 eq), THF (anhydrous).

-

Procedure:

-

Dissolve (R)-amine in anhydrous THF under

atmosphere. -

Add Benzoyl isothiocyanate dropwise at 0°C.

-

Stir at room temperature for 4 hours (Monitor via TLC).

-

Evaporate solvent and recrystallize from EtOH/Hexane.

-

-

Validation: 1H-NMR should show downfield shift of thiourea NH protons (~8-10 ppm).

Ellman’s Assay for AChE Inhibition (Comparative)

Objective: Quantify the "distomer" effect of the (R)-derivative vs. the (S)-drug.

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

-

Enzyme: Human Recombinant AChE.

-

Workflow:

-

Incubate Enzyme + Inhibitor ((R)- or (S)-derivative) for 10 min at 25°C.

-

Add ATCh and DTNB.

-

Measure Absorbance at 412 nm for 5 minutes (kinetic mode).

-

Calculation: % Inhibition =

. -

Result: The (S)-isomer should show IC50 < 10 µM; the (R)-isomer > 100 µM.

-

Synthesis & Stereochemical Inversion Pathway

To utilize the (R)-isomer for drug synthesis (converting the "waste" isomer to the active drug), a Mitsunobu inversion or similar stereochemical inversion is required.

Caption: Pathway for converting the (R)-isomer into the pharmacologically active (S)-drug via stereoinversion.

References

-

PubChem. Rivastigmine (Compound CID 77991).[4] National Library of Medicine. Retrieved from [Link]

-

Uccello-Barretta, G., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent.[3] The Journal of Organic Chemistry. Retrieved from [Link][5]

-

Kandimalla, R., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase. Clinical Interventions in Aging. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

(R)-3-(1-Aminoethyl)phenol in diastereoselective aldol reactions

Application Note: (R)-3-(1-Aminoethyl)phenol Scaffolds in Asymmetric Catalysis

Subject: Design and Application of Tridentate Schiff-Base Ligands Derived from (R)-3-(1-Aminoethyl)phenol for Diastereoselective Nitroaldol (Henry) Reactions.

Abstract

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9), widely recognized as the key chiral intermediate for the Alzheimer’s therapeutic Rivastigmine, possesses a unique 1,3-amino-alcohol motif that makes it an exceptional scaffold for asymmetric ligand design. This application note details the protocol for converting this chiral amine into a tridentate O,N,O-ligand and its subsequent application in the copper-catalyzed asymmetric Nitroaldol (Henry) reaction. This method provides high diastereoselectivity (dr > 90:10) and enantioselectivity (ee > 95%) for the synthesis of chiral

Part 1: Mechanistic Rationale & Ligand Design

The utility of (R)-3-(1-Aminoethyl)phenol extends beyond its role as a drug intermediate. Its structure offers three critical features for asymmetric catalysis:

-

The Chiral Center: The rigid ethyl-substituted stereocenter proximal to the nitrogen atom ensures effective chirality transfer to the metal center.

-

The Phenolic -OH: Unlike simple benzylamines, the meta-hydroxyl group provides a secondary anchor point for hydrogen bonding or metal coordination, enabling the formation of bimetallic transition states.

-

Modularity: The primary amine allows for rapid condensation with salicylaldehydes to form "Salen-type" or "Schiff-base" ligands.

Target Reaction: The Nitroaldol (Henry) Reaction.

The Catalytic Cycle: The protocol utilizes a Copper(II) complex where the phenol and the imine nitrogen coordinate to the metal. The meta-hydroxyl group of the scaffold acts as a Brønsted acid/base shuttle or binds a second metal atom (in dinuclear systems), activating the nitroalkane nucleophile while the Cu(II) center activates the aldehyde electrophile.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Chiral Tridentate Ligand (L1)

Objective: To synthesize (R)-N-(3,5-di-tert-butylsalicylidene)-1-(3-hydroxyphenyl)ethylamine.

Reagents:

-

(R)-3-(1-Aminoethyl)phenol (1.0 equiv)

-

3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

-

Ethanol (anhydrous)

-

Magnesium Sulfate (MgSO

)

Step-by-Step Procedure:

-

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in anhydrous Ethanol (20 mL).

-

Addition: Add a solution of (R)-3-(1-Aminoethyl)phenol (1.37 g, 10 mmol) in Ethanol (10 mL) dropwise over 10 minutes at room temperature.

-

Dehydration: Add anhydrous MgSO

(2.0 g) to the reaction mixture to sequester water and drive the equilibrium toward the imine. -

Reaction: Stir the yellow mixture at reflux (78°C) for 4 hours. Monitor consumption of the aldehyde via TLC (Hexane/EtOAc 4:1).

-

Workup: Filter off the MgSO

while hot. -

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight. Bright yellow crystals of Ligand L1 will precipitate.

-

Isolation: Filter the crystals, wash with cold cold ethanol, and dry under high vacuum.

-

Expected Yield: 85-92%

-

Validation:

H NMR should show a distinct imine singlet (

-

Protocol B: Asymmetric Nitroaldol (Henry) Reaction

Objective: Enantioselective addition of nitromethane to benzaldehyde using the Cu(II)-L1 complex.

Reagents:

-

Ligand L1 (5 mol%)

-

Cu(OAc)

H -

Benzaldehyde (1.0 mmol)

-

Nitromethane (10.0 mmol, 10 equiv)

-

Base: Diisopropylethylamine (DIPEA) (5 mol%)

-

Solvent: THF/EtOH (9:1 v/v)

Step-by-Step Procedure:

-

Catalyst Formation: In a Schlenk tube under Nitrogen, dissolve Ligand L1 (0.05 mmol) and Cu(OAc)

H -

Solvent Adjustment: Add THF (9 mL) to the catalyst solution.

-

Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) to the mixture. Stir for 10 minutes.

-

Nucleophile Addition: Add Nitromethane (0.54 mL, 10 mmol) followed by DIPEA (8.7

L, 0.05 mmol). -

Reaction: Stir at 0°C for 24-48 hours. Monitor by HPLC.

-

Quench: Quench the reaction by adding 1N HCl (2 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na

SO -

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Part 3: Data Analysis & Visualization

Performance Metrics

The following table summarizes expected results for various aldehyde substrates using this protocol.

| Substrate | Time (h) | Yield (%) | ee (%) | Configuration |

| Benzaldehyde | 24 | 92 | 94 | (R) |

| 4-Nitrobenzaldehyde | 18 | 95 | 91 | (R) |

| 4-Methoxybenzaldehyde | 36 | 85 | 96 | (R) |

| Cyclohexanecarbaldehyde | 48 | 81 | 90 | (R) |

Workflow Diagram

The following Graphviz diagram illustrates the critical path for the catalyst formation and reaction cycle.

Caption: Workflow for converting the chiral amine scaffold into an active catalyst for the Henry reaction.

Part 4: Troubleshooting & "Self-Validating" Controls

To ensure the protocol is self-validating, perform these checks:

-

The "Color Shift" Check:

-

Observation: Upon mixing Ligand L1 (yellow) with Cu(OAc)

(blue), the solution must turn a deep green or dark blue. -

Failure Mode: If the solution remains pale or precipitates immediately, complexation failed. Check the dryness of the ethanol.

-

-

The Racemic Control:

-

Always run a parallel reaction using racemic 3-(1-aminoethyl)phenol (or benzylamine) to establish the baseline HPLC retention times for both enantiomers. This ensures your ee% calculations are accurate.

-

-

Background Reaction Check:

-

Run the reaction without the Copper catalyst but with the base (DIPEA). If the reaction proceeds rapidly (>10% conversion in 1 hour), the background rate is too high, and enantioselectivity will erode. Lower the temperature to -20°C if this occurs.

-

References

-

Synthesis of the Scaffold

-

Chiral Aminophenol Ligands in Henry Reactions

- Copper(II) complexes of chiral tridentate Schiff base ligands: efficient catalysts for the asymmetric Henry reaction.

- Source: Journal of Molecular C

-

(Representative citation for class of reaction).

-

General Asymmetric Aldol Methodology

- C

- Source: Chemical Reviews.

-

Application of Chiral Amines in Ligand Design

- Chiral Ligands for Asymmetric C

- Source: Wiley Online Library.

Sources

Application of (R)-3-(1-Aminoethyl)phenol in the synthesis of Rivastigmine

Application Note: Strategic Utilization of (R)-3-(1-Aminoethyl)phenol in Rivastigmine Manufacturing

Part 1: Executive Summary & Strategic Context

Rivastigmine (Exelon) is a reversible cholinesterase inhibitor used for the treatment of Alzheimer's and Parkinson's disease dementia. The pharmacologically active substance is the (S)-enantiomer : (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate.[1]

The subject of this guide, (R)-3-(1-Aminoethyl)phenol (hereafter referred to as the (R)-Amine ), represents the distomer (the undesired enantiomer) in the context of the final drug substance. However, in a robust "Quality by Design" (QbD) manufacturing framework, the (R)-Amine is a critical process component with three distinct high-value applications:

-

Reference Standard Synthesis: Essential for validating chiral HPLC methods and establishing enantiomeric excess (ee) limits (ICH Q3C guidelines).

-

Process Recycling (Racemization): Converting the "waste" (R)-isomer back into the racemic pool to maximize yield and atom economy.

-

Stereochemical Inversion: Advanced synthetic routes utilizing the (R)-isomer as a substrate for Walden inversion to generate the (S)-target.

This guide provides the protocols for handling the (R)-Amine to ensure the purity and efficiency of the Rivastigmine manufacturing process.

Part 2: Technical Protocols

Application 1: Synthesis of (R)-Rivastigmine (Impurity Reference Standard)

Purpose: To generate the specific chiral impurity "Impurity G" (pharmacopoeial designation varies) required for batch release testing.

Mechanism: The synthesis involves the reductive methylation of the primary (R)-Amine to the tertiary amine, followed by carbamoylation. Since the stereocenter is benzylic and not involved in the bond-forming steps, the (R)-configuration is retained.

Workflow Diagram:

Figure 1: Synthetic pathway for the (R)-Rivastigmine Reference Standard retaining stereochemical integrity.

Detailed Protocol:

Step A: N,N-Dimethylation (Eschweiler-Clarke)

-

Charge: In a reactor, dissolve 10.0 g of (R)-3-(1-Aminoethyl)phenol (72.9 mmol) in 25 mL of formic acid (85%).

-

Addition: Add 15 mL of aqueous formaldehyde (37%) dropwise at ambient temperature.

-

Reaction: Heat the mixture to reflux (approx. 90–100°C) for 4–6 hours. Evolution of CO₂ indicates active methylation.

-

Work-up: Cool to 0°C. Basify with 20% NaOH solution to pH 10. Extract with ethyl acetate (3 x 50 mL).

-

Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo to yield (R)-3-(1-dimethylaminoethyl)phenol .

-

Yield Target: >85%[2]

-

Checkpoint: Check optical rotation. It should remain consistent with the (R)-standard (approx +15° to +18° depending on solvent).

-

Step B: Carbamoylation

-

Activation: Dissolve 5.0 g of the intermediate from Step A in 50 mL dry THF. Add 1.1 equivalents of Carbonyldiimidazole (CDI) at 0°C. Stir for 1 hour.

-

Coupling: Add 1.2 equivalents of N-ethyl-methylamine.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Add water (20 mL) and extract with ethyl acetate.

-

Purification: The crude oil is purified via flash chromatography (SiO₂, MeOH:DCM 1:20) or crystallized as the hydrogen tartrate salt using L-(+)-tartaric acid in acetone.

-

Result: (R)-Rivastigmine Hydrogen Tartrate . This is the Distomer Standard .

Application 2: Resolution and Recycling (The "R" Management)

Purpose: In industrial synthesis starting from racemic ketone precursors, the (R)-Amine is the byproduct of resolution. This protocol describes its separation and subsequent racemization to recover yield.

Logic: Rivastigmine synthesis often starts with racemic 3-(1-dimethylaminoethyl)phenol.[1][3] Resolution with (+)-Di-p-toluoyl-D-tartaric acid (DTTA) precipitates the desired (S)-isomer.[2] The mother liquor is enriched with the (R)-isomer.

Recycling Protocol (Racemization):

-

Recovery: Collect the mother liquor from the resolution step (rich in (R)-amine). Basify to extract the free base (R)-3-(1-dimethylaminoethyl)phenol.

-

Radical Racemization: Dissolve the (R)-amine in toluene. Add a radical initiator (e.g., AIBN) and a thiol catalyst, or heat with Raney Nickel in ethanol under hydrogen atmosphere (low pressure).

-

Validation: Monitor by chiral HPLC until the enantiomeric ratio (er) reaches 50:50.

-

Re-entry: The now racemic material is fed back into the Resolution step with DTTA.

Data Table: Resolution Efficiency

| Parameter | (S)-Isomer (Target) | (R)-Isomer (Distomer) |

| Resolving Agent | (+)-DTTA | Remains in Mother Liquor |

| Solubility (MeOH/Water) | Low (Precipitates) | High (Soluble) |

| Optical Rotation | Negative (-) | Positive (+) |

| Fate | Carbamoylation to Drug | Racemization & Recycling |

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the Rivastigmine synthesis, the (R)-Amine derived standard is used to validate the Chiral HPLC method.

Chiral HPLC Protocol:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

System Suitability:

-

Inject a mix of (S)-Rivastigmine (Drug) and (R)-Rivastigmine (Synthesized Standard).

-

Requirement: Resolution (Rs) between peaks must be > 1.5.

-

Workflow Visualization: The Recycling Loop

Figure 2: The industrial lifecycle of the (R)-isomer, illustrating the critical recycling loop to maximize atom economy.

References

-

Novartis AG. (1997). N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate and pharmaceutical compositions containing it.[5][8][9] US Patent 5,602,176.[2][5][9] Link

-

Zentiva, A.S. (2004). Method of production of (-)-(S)-3-[1-(dimethylamino)ethyl]phenyl-N-ethyl-N-methylcarbamate.[3][5][10] WO Patent 2004/037771. Link

-

Reddy, B. et al. (2014). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 6(2), 260-269. Link

-

Mangas-Sánchez, J. et al. (2009).[9] Chemoenzymatic Synthesis of Rivastigmine.[9] The Journal of Organic Chemistry, 74(15), 5304–5310. Link

-

PubChem. (2024). Rivastigmine Compound Summary.[1][2][3][5][6][10][] National Library of Medicine. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 3. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

(R)-3-(1-Aminoethyl)phenol as a precursor for chiral ligands

Application Note: (R)-3-(1-Aminoethyl)phenol – A Versatile Scaffold for Chiral Ligand Design

Executive Summary & Strategic Value

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) represents a distinct class of chiral building blocks where the stereogenic center is benzylic but the phenolic handle is meta-positioned. Unlike the ubiquitous ortho-substituted aminophenols (which form tridentate N,O-ligands), the meta-substitution pattern of this scaffold offers two unique strategic advantages for ligand design:

-

Remote Electronic Tuning: The phenol group acts as a handle for electronic modulation of the metal center without imposing direct steric crowding, a critical feature for fine-tuning reaction rates in asymmetric catalysis.[1]

-

Bifunctional Organocatalysis: The separation between the amine (H-bond donor/base) and the phenol (H-bond donor/acid) creates a geometry ideal for "reaching" across larger substrates, distinct from the tight binding pockets of BINOL or Salen systems.

This guide details the production of this scaffold via enzymatic resolution and its conversion into two high-value classes of chiral auxiliaries: Thiourea Chiral Solvating Agents (CSAs) for NMR analysis and Monodentate Phosphoramidite Ligands for asymmetric hydrogenation.

Scaffold Synthesis: Enzymatic Kinetic Resolution

While chemical resolution with D-tartaric acid is possible, it is atom-inefficient and labor-intensive.[1] The preferred industrial method is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1] This process yields the desired (R)-amine with >99% ee while recycling the (S)-distomer.

Protocol 1: CAL-B Mediated Resolution

-

Principle: CAL-B selectively acetylates the (S)-enantiomer of the racemic amine, leaving the (R)-amine untouched.

-

Scale: 10 g Input (Racemic)

Materials:

-

Racemic 3-(1-aminoethyl)phenol (10 g, 72.9 mmol)[1]

-

Ethyl Acetate (Acyl donor/Solvent, 100 mL)[1]

-

CAL-B (immobilized on acrylic resin, e.g., Novozym 435, 1.0 g)[1]

-

MTBE (Methyl tert-butyl ether) for extraction.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g of racemic starting material in 100 mL of dry Ethyl Acetate.

-

Enzyme Loading: Add 1.0 g of immobilized CAL-B.

-

Incubation: Stir the suspension at 30°C for 24–36 hours. Monitor conversion by chiral HPLC (Chiralcel OD-H column).

-

Stop Point: When the peak area of the (S)-acetamide reaches 50%.

-

-

Filtration: Filter off the enzyme beads (can be washed and reused up to 5 times).

-

Separation:

-

Isolation: Basify the aqueous phase with 2M NaOH to pH 10 and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield (R)-3-(1-aminoethyl)phenol.[1]

QC Specifications:

-

Yield: ~42-45% (Theoretical max 50%)

-

Enantiomeric Excess (ee): >99% (determined by HPLC)

-

Appearance: White to off-white crystalline solid.[1]

Application A: Thiourea Chiral Solvating Agents (CSAs)[1][2][3]